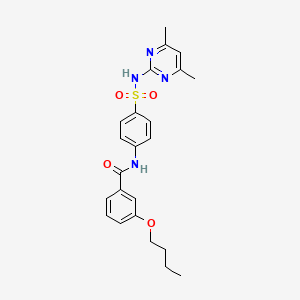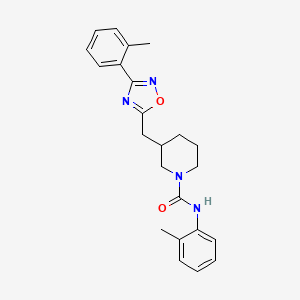![molecular formula C28H38N6O2S B3010766 N-[[4-ethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476438-43-4](/img/structure/B3010766.png)
N-[[4-ethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For this compound, the molecular formula is C28H38N6O2S and the molecular weight is 522.71. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación
Spectral and Quantum Chemical Analysis
Researchers have extensively studied the spectral properties and quantum chemical aspects of adamantane-based compounds, including those similar to the specified compound. One study utilized Fourier transform infrared and Raman spectra to investigate the adamantane-based compound's structural characteristics. The study combined experimental and theoretical approaches, including density functional theory (DFT) and time-dependent DFT (TDDFT), to understand the compound's equilibrium geometric structure, vibrational spectra, and electronic absorption spectrum. These analyses revealed insights into the intramolecular charge transfer features, suggesting potential applications in material science and pharmaceuticals (Al-Ghulikah et al., 2019).
Reactivity and Adsorption Behavior
Another area of research focused on the reactivity properties and adsorption behavior of similar adamantane derivatives. Through DFT and molecular dynamics (MD) simulations, studies have explored the local reactive properties, analyzing interactions with water molecules and the stability of these compounds under varying temperatures. This research provides valuable insights into the compound's potential applications in pharmaceuticals, highlighting its stability and interaction mechanisms at the molecular level (Al-Ghulikah et al., 2021).
Antimicrobial and Hypoglycemic Activities
Adamantane derivatives have also been investigated for their biological activities, including antimicrobial and hypoglycemic effects. Research on adamantane-isothiourea hybrids demonstrated their in vitro antimicrobial activity against pathogenic bacteria and fungi, as well as in vivo hypoglycemic activity in diabetic rats. These findings suggest the therapeutic potential of these compounds in treating infections and managing diabetes (Al-Wahaibi et al., 2017).
Structural and Vibrational Studies
Structural and vibrational studies of adamantane-containing triazole thiones have provided insights into the compounds' analgesic activities. Research employing DFT and ab initio methods to analyze IR, Raman, and UV/Vis spectra suggested that these compounds are likely to exhibit analgesic properties. This research area highlights the potential use of adamantane derivatives in developing new analgesic drugs (Shundalau et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[[4-ethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N6O2S/c1-2-34-24(18-29-26(36)28-15-20-12-21(16-28)14-22(13-20)17-28)30-31-27(34)37-19-25(35)33-10-8-32(9-11-33)23-6-4-3-5-7-23/h3-7,20-22H,2,8-19H2,1H3,(H,29,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZMMBHCPUBFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-ethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 1-[(3,3-dimethyl-2-oxo-4-phenylazetidin-1-yl)methyl]piperidine-4-carboxylate](/img/structure/B3010692.png)



![4-[(4-Chloropyrimidin-2-yl)methyl]morpholine](/img/structure/B3010697.png)
![3-(3,4-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3010698.png)
![[2,3-Diacetyloxy-5-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)-(4-methylphenyl)carbamoyl]phenyl] acetate](/img/structure/B3010700.png)

![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010704.png)